N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Description
N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic carboxamide derivative featuring a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) core substituted with a tetrahydrofuran (oxolan-3-yl) group at the 4-position. The carboxamide moiety is further functionalized with a 2-methoxyethyl chain.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-18-10-4-14-13(17)16-6-2-5-15(7-8-16)12-3-9-19-11-12/h12H,2-11H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOVNZQHFNXRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCN(CC1)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(oxolan-3-yl)-1,4-diazepane with 2-methoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired purity and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide exhibit significant anticancer properties. For example:
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing percent growth inhibition (PGI) rates ranging from 50% to 85% in cell lines such as OVCAR-8 and NCI-H40. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways and the inhibition of specific kinases involved in cell proliferation .
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system:
- Case Study : Research demonstrated that analogs of this compound show promising results in modulating neurotransmitter levels, particularly dopamine and serotonin. These effects suggest potential applications in treating neurodegenerative diseases and mood disorders .
Polymer Chemistry
The compound's structure lends itself to applications in polymer synthesis:
- Application : It can be used as a monomer or additive in creating biodegradable polymers. The oxolane ring contributes to the flexibility and thermal stability of the resulting materials. Preliminary studies indicate that polymers incorporating this compound exhibit enhanced mechanical properties compared to traditional plastics .
Data Summary
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on available evidence:
Structural Analog: 4-(Oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide
This analog replaces the 2-methoxyethyl group with a 3-phenylpropyl chain (Fig. 1).
| Parameter | N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | 4-(Oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide |
|---|---|---|
| Substituent | 2-methoxyethyl (polar) | 3-phenylpropyl (hydrophobic) |
| Molecular Weight (g/mol) | ~325 (estimated) | ~369 (estimated) |
| Key Functional Groups | Carboxamide, oxolan, 1,4-diazepane | Carboxamide, oxolan, 1,4-diazepane |
Functional Analog: Boronic Acid Derivatives
highlights two boronic acid derivatives ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and its isomer) as potent fungal HDAC inhibitors. These compounds share the 2-methoxyethylphenoxy group but differ in core structure (phenyl boronic acid vs. 1,4-diazepane carboxamide). Key findings include:
- Inhibitory Activity : The boronic acid derivatives exhibited 50% appressorium inhibition at 1 µM , outperforming trichostatin A (1.5 µM) .
- Structural Advantage : The methoxyethyl group enhances solubility and target engagement compared to bulkier hydrophobic substituents.
Mechanistic Implications
- Substituent Effects : The 2-methoxyethyl group in the target compound may improve water solubility and reduce off-target interactions compared to phenylpropyl or purely aromatic substituents.
- Core Heterocycle : The 1,4-diazepane ring’s flexibility could allow better conformational adaptation to enzyme active sites than rigid phenyl boronic acid cores.
Biological Activity
N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's pharmacological significance.
Chemical Structure
The compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of the oxolane moiety and the methoxyethyl group contributes to its unique properties, potentially enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxazole derivatives have shown effective inhibition against various bacterial strains such as E. coli and S. aureus.
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Aspergillus niger |
| 5-Flourocytosine | 3.2 | Candida krusei |
These findings suggest that modifications in the diazepane structure can lead to enhanced antimicrobial activity, warranting further exploration of this compound in this context .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Diazepane derivatives have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, compounds that interact with programmed cell death protein 1 (PD-1) have shown promise in cancer immunotherapy .
The biological activity of this compound may be attributed to its ability to modulate various biological pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Interaction : The compound may interact with receptors associated with immune response modulation, particularly in the context of cancer therapy.
Case Studies
Recent studies have highlighted the efficacy of related diazepane derivatives in preclinical models:
- Study on Antimicrobial Efficacy : A series of diazepane derivatives were synthesized and tested against fungal and bacterial strains, revealing significant activity comparable to standard antibiotics .
- Cancer Cell Line Studies : Investigations into the effects of diazepane derivatives on various cancer cell lines demonstrated a reduction in cell viability and induction of apoptosis, indicating potential therapeutic applications .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential coupling and protection/deprotection steps. A plausible route includes:
Amide Coupling : React tert-butyl 1,4-diazepane-1-carboxylate with 3-oxolane carboxylic acid using coupling agents like EDCl/HOBt or via acid chloride intermediates .
BOC Deprotection : Remove the tert-butyloxycarbonyl (BOC) group using HCl in dioxane or TFA .
Urea Formation : Introduce the 2-methoxyethyl group via in situ generation of 2-methoxyethyl isocyanate (using triphosgene) followed by urea coupling with the deprotected diazepane intermediate .
Optimization Tips :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS.
- Purify intermediates via column chromatography (silica gel, gradient elution).
Advanced: How can conformational analysis of the 1,4-diazepane ring and oxolane substituent be performed to inform structure-activity relationships (SAR)?
Methodological Answer:
- X-ray Crystallography : Determine solid-state conformation using single-crystal diffraction. For example, derivatives of 1,4-diazepane have been analyzed to reveal chair-like or boat-like ring conformations .
- NMR Spectroscopy : Use NOESY/ROESY to identify spatial proximities in solution, particularly between the oxolane substituent and diazepane protons .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare energy-minimized conformers with experimental data .
Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C14H25N3O3).
- Multinuclear NMR : Assign peaks using <sup>1</sup>H, <sup>13</sup>C, and 2D experiments (HSQC, HMBC) to verify substituent positions .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N ratios.
Advanced: How can researchers resolve discrepancies between in vitro receptor binding data and functional assay results for 1,4-diazepane derivatives?
Methodological Answer:
- Orthogonal Assays : Combine radioligand binding (e.g., CB2 receptor ) with functional assays (cAMP inhibition, β-arrestin recruitment).
- Membrane Permeability : Assess compound permeability (e.g., PAMPA) to rule out false negatives due to poor cellular uptake .
- Metabolic Stability : Test stability in liver microsomes; rapid metabolism may reduce functional activity despite high binding affinity .
Basic: What methods are recommended for evaluating solubility and stability under physiological conditions?
Methodological Answer:
- Solubility : Use the shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via HPLC-UV .
- Stability :
Advanced: What in silico strategies predict ADME properties, and how can they guide experimental design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict LogP (lipophilicity) and blood-brain barrier permeability using software like Schrödinger or GROMACS .
- QSAR Models : Train models on diazepane derivatives to estimate metabolic clearance and CYP450 inhibition .
- Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
